

Rauvotetraphylline C: A Technical Overview of its Physicochemical Properties and Spectroscopic Data

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Compound of Interest

Compound Name: Rauvotetraphylline C

Cat. No.: B15592085

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Introduction

Rauvotetraphylline C is a complex indole alkaloid isolated from the aerial parts of *Rauvolfia tetraphylla*, a plant belonging to the Apocynaceae family. Species of the *Rauvolfia* genus are well-known for producing a diverse array of monoterpenoid indole alkaloids with a wide range of biological activities, including anti-inflammatory, antihypertensive, and anticancer properties. This technical guide provides a concise overview of the molecular formula, mass spectrometry, and nuclear magnetic resonance (NMR) data for **Rauvotetraphylline C**, along with a detailed experimental protocol for its isolation and structural elucidation.

Physicochemical and Spectroscopic Data

The structural characterization of **Rauvotetraphylline C** relies on a combination of mass spectrometry and NMR spectroscopy. The key quantitative data are summarized in the tables below.

Molecular Formula and Mass Spectrometry

The molecular formula of **Rauvotetraphylline C** was determined by high-resolution electrospray ionization mass spectrometry (HRESIMS).

Parameter	Value	Reference
Molecular Formula	C ₂₈ H ₃₄ N ₂ O ₇	
Molecular Weight	510.58 g/mol	
HRESIMS Data	The molecular formula was established through positive ion mode HRESIMS. The exact m/z value is detailed in the supplementary materials of the cited reference.	

Nuclear Magnetic Resonance (NMR) Data

The structural framework of **Rauvotetraphylline C** was elucidated through extensive 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, HMBC, HSQC, and ROESY. The chemical shifts (δ) are reported in parts per million (ppm).

Table 2: ¹H NMR Spectroscopic Data for **Rauvotetraphylline C** (Data derived from the original research publication; specific values are contained within the cited literature)

Table 3: ¹³C NMR Spectroscopic Data for **Rauvotetraphylline C** (Data derived from the original research publication; specific values are contained within the cited literature)

Experimental Protocols

The isolation and structural elucidation of **Rauvotetraphylline C** involve a multi-step process combining extraction, chromatographic separation, and spectroscopic analysis.

Isolation and Purification

- **Extraction:** The air-dried and powdered aerial parts of *Rauvolfia tetraphylla* are subjected to extraction with an organic solvent, typically ethanol or methanol, at room temperature. The resulting crude extract is then concentrated under reduced pressure.
- **Fractionation:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to yield

different fractions.

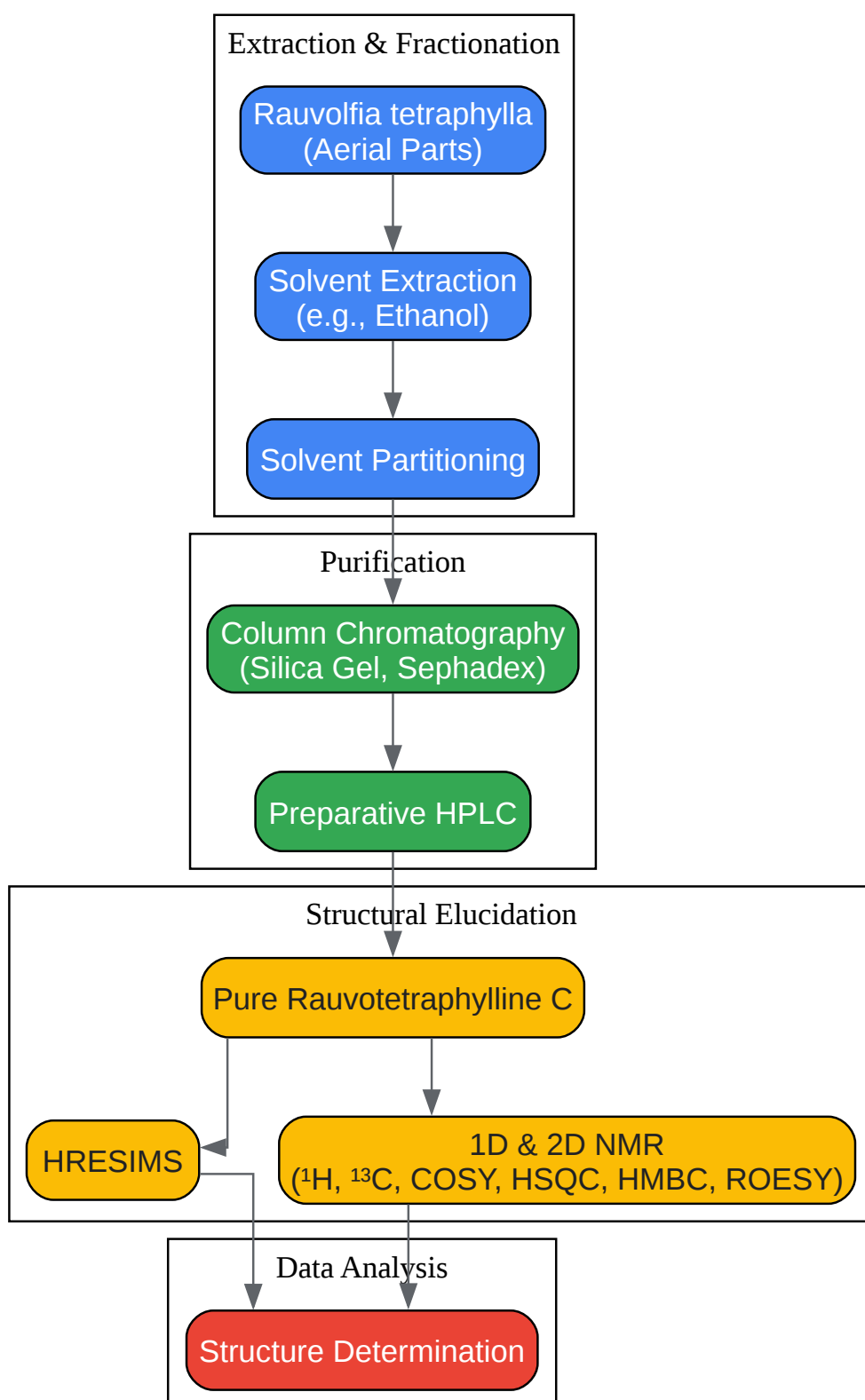
- **Chromatographic Separation:** The targeted fractions, identified by preliminary screening, are subjected to repeated column chromatography. Common stationary phases include silica gel, Sephadex LH-20, and reversed-phase C18 silica gel. Elution is performed using gradient solvent systems to separate the individual compounds.
- **Final Purification:** Final purification of the isolated compounds is often achieved using preparative high-performance liquid chromatography (HPLC) to yield pure **Rauvotetraphylline C**.

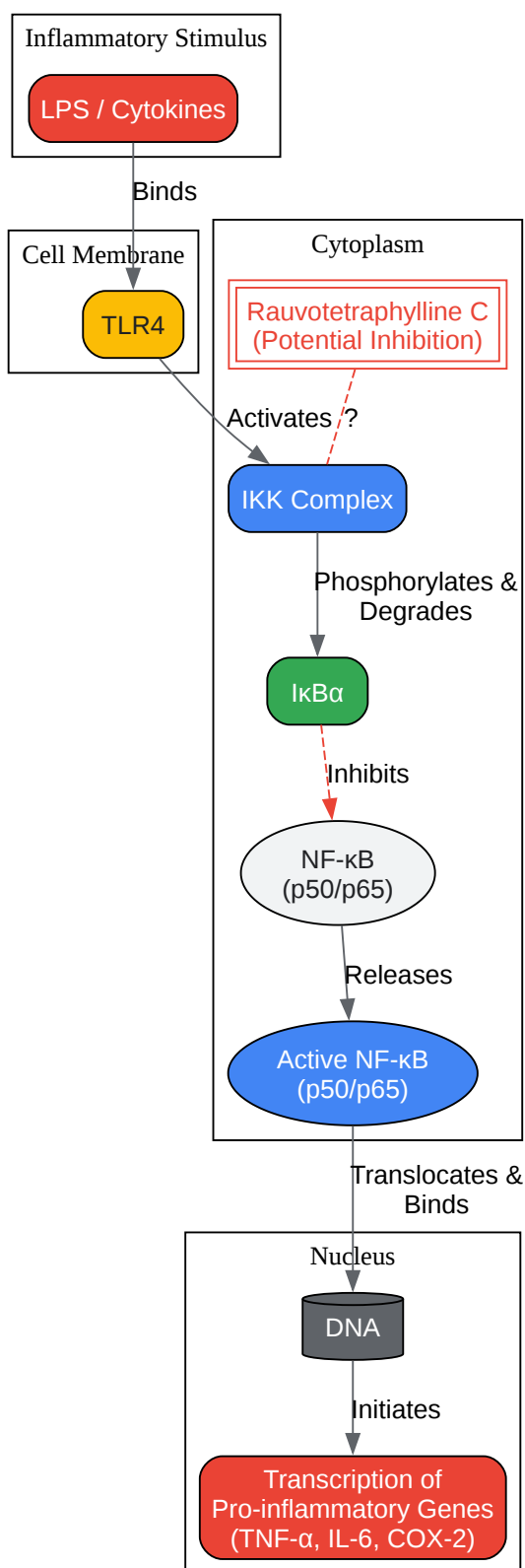
Structural Elucidation

The structure of the purified **Rauvotetraphylline C** is determined using a combination of spectroscopic techniques:

- **Mass Spectrometry:** High-resolution mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition, leading to the molecular formula.
- **NMR Spectroscopy:** A comprehensive set of NMR experiments is conducted to establish the carbon-hydrogen framework and the connectivity of the atoms within the molecule.
 - ^1H and ^{13}C NMR: Provide information about the proton and carbon environments.
 - 2D NMR (COSY, HSQC, HMBC): Establish proton-proton correlations, direct carbon-proton attachments, and long-range carbon-proton correlations, respectively.
 - NOESY/ROESY: Determine the spatial proximity of protons, which is crucial for elucidating the relative stereochemistry of the molecule.

The following diagram illustrates a generalized workflow for the isolation and characterization of indole alkaloids like **Rauvotetraphylline C**.





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